molecular formula C10H15O4- B098723 Hexyl hydrogen maleate CAS No. 15420-81-2

Hexyl hydrogen maleate

Cat. No.: B098723
CAS No.: 15420-81-2
M. Wt: 199.22 g/mol
InChI Key: RNERBJNDXXEXTK-SREVYHEPSA-M
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Description

Hexyl hydrogen maleate is an organic compound with the molecular formula C10H16O4. It is an ester derivative of maleic acid, where one of the carboxyl groups is esterified with a hexyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with hexanol. The reaction typically involves the following steps:

    Reactants: Maleic anhydride and hexanol.

    Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification. The mixture is heated to around 60-80°C for several hours.

    Purification: The resulting product is purified through distillation or recrystallization to obtain pure monohexyl maleate.

Industrial Production Methods

In an industrial setting, the production of monohexyl maleate involves similar steps but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Hexyl hydrogen maleate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding maleic acid and hexanol.

    Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Polymerization: this compound can undergo polymerization reactions to form copolymers with other monomers.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon).

    Polymerization: Radical initiators (e.g., benzoyl peroxide) under controlled temperature conditions.

Major Products Formed

    Hydrolysis: Maleic acid and hexanol.

    Addition Reactions: Dihalogenated or hydrogenated derivatives of monohexyl maleate.

    Polymerization: Copolymers with varying properties depending on the comonomers used.

Scientific Research Applications

Hexyl hydrogen maleate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive double bond.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of monohexyl maleate involves its ability to participate in various chemical reactions due to the presence of the ester and double bond functionalities. The ester group can undergo hydrolysis, while the double bond can participate in addition and polymerization reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Monomethyl maleate: An ester of maleic acid with a methyl group.

    Monoethyl maleate: An ester of maleic acid with an ethyl group.

    Monopropyl maleate: An ester of maleic acid with a propyl group.

Uniqueness of Monohexyl Maleate

Hexyl hydrogen maleate is unique due to its longer alkyl chain compared to other maleate esters. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity. These properties make it suitable for specific applications where other maleate esters may not be as effective.

Properties

CAS No.

15420-81-2

Molecular Formula

C10H15O4-

Molecular Weight

199.22 g/mol

IUPAC Name

(Z)-4-hexoxy-4-oxobut-2-enoate

InChI

InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/p-1/b7-6-

InChI Key

RNERBJNDXXEXTK-SREVYHEPSA-M

Isomeric SMILES

CCCCCCOC(=O)/C=C\C(=O)[O-]

SMILES

CCCCCCOC(=O)C=CC(=O)O

Canonical SMILES

CCCCCCOC(=O)C=CC(=O)[O-]

15420-81-2

Origin of Product

United States

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